
Phthalic-13C6 anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic-13C6 anhydride is a labeled compound where the six carbon atoms in the phthalic anhydride molecule are replaced with carbon-13 isotopes. This compound is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalic-13C6 anhydride can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by the catalytic oxidation of the resulting phthalic acid. The reaction typically involves the use of vanadium pentoxide (V2O5) as a catalyst at high temperatures .
Industrial Production Methods
In industrial settings, this compound is produced by the catalytic oxidation of ortho-xylene or naphthalene in the presence of a vanadium pentoxide catalyst. The process involves high temperatures and controlled conditions to ensure the efficient conversion of the starting materials to the desired anhydride .
Análisis De Reacciones Químicas
Types of Reactions
Phthalic-13C6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic-13C6 acid.
Alcoholysis: Reacts with alcohols to form esters.
Ammonolysis: Reacts with ammonia to form phthalimide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water at elevated temperatures.
Alcoholysis: Requires alcohols and often an acid catalyst.
Ammonolysis: Involves ammonia gas and elevated temperatures.
Major Products
Hydrolysis: Produces phthalic-13C6 acid.
Alcoholysis: Forms esters such as dibutyl phthalate.
Ammonolysis: Results in the formation of phthalimide.
Aplicaciones Científicas De Investigación
Phthalic-13C6 anhydride is widely used in various scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biological processes involving phthalic acid derivatives.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of plasticizers, resins, and dyes.
Mecanismo De Acción
The primary mechanism of action of phthalic-13C6 anhydride involves its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic-13C6 acid. This acid and its derivatives exhibit various biological effects, including antioxidant and anti-inflammatory properties . The compound modulates lipid mediator release and cytokine formation, which contributes to its sensitizing effects on the respiratory tract .
Comparación Con Compuestos Similares
Phthalic-13C6 anhydride is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic anhydride: The non-labeled version used in similar industrial applications.
Phthalic-13C6 acid: The hydrolyzed form of this compound.
Phthalic anhydride-d4: Another isotopically labeled version with deuterium atoms.
This compound’s uniqueness lies in its carbon-13 labeling, which allows for more precise tracking and analysis in scientific studies compared to its non-labeled counterparts .
Propiedades
Fórmula molecular |
C8H4O3 |
|---|---|
Peso molecular |
154.07 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
LGRFSURHDFAFJT-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13CH]=[13C]2C(=O)OC(=O)[13C]2=[13CH]1 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


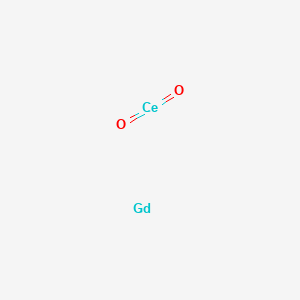
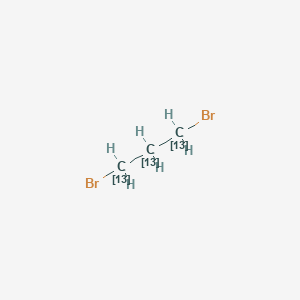

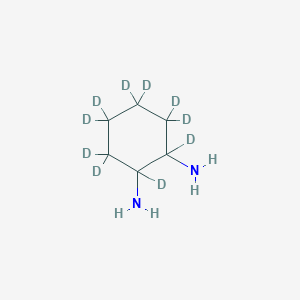

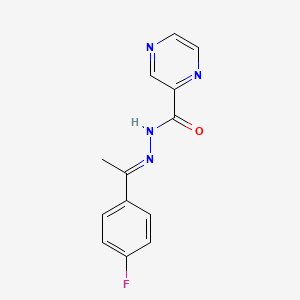
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
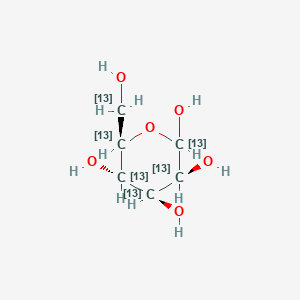
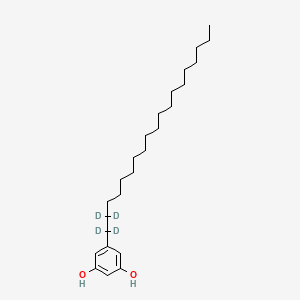

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

